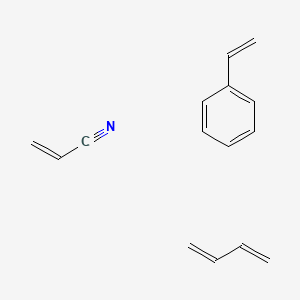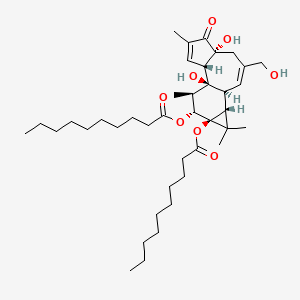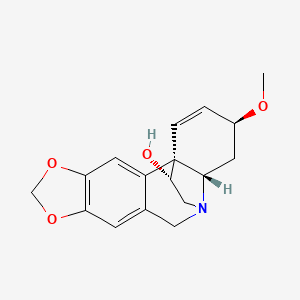
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
概要
説明
2-Propenenitrile, also known as acrylonitrile, is a colorless, flammable liquid with a pungent odor. It is an organic compound which is widely used in the manufacture of plastics, rubber, and fibers. It is also used as a solvent and in the production of various chemical compounds. It is a widely used monomer in the production of polymers, including polyacrylonitrile (PAN), polybutadiene (PB), and ethenylbenzene (EB).
科学的研究の応用
3D Printing
ABS is widely used in 3D printing due to its excellent mechanical properties and ease of processing . It can be reinforced with different types of short-fiber fillers such as carbon, glass, and basalt to improve its mechanical characteristics . The use of ABS filament reinforced with short fibers can significantly improve the mechanical properties of 3D-printed devices .
Sensor Development
ABS is being widely used as a 3D-printed substrate for Bluetooth sensing devices . It has been reported that the 3D-printed ABS substrate samples were exposed to two different stimuli (chemical and thermal) for 10 cycles/stages to ascertain the effect on RF characteristics for ensuring 4D capabilities .
Tooling and Rapid Prototyping
ABS products produced via the Fused Deposition Modeling (FDM) have great potential to be applied to tooling and other rapid prototyping applications .
Appliance Housings
ABS is a hard, tough, heat-resistant engineering plastic that is widely used in appliance housings .
Luggage Manufacturing
Due to its toughness and impact resistance, ABS is commonly used in the manufacturing of luggage .
Pipe Fittings
ABS is used in pipe fittings due to its toughness and heat resistance .
Automotive Interior Parts
ABS is also used in automotive interior parts due to its toughness, heat resistance, and excellent mechanical properties .
Electrical Insulation
ABS has excellent electrical insulation properties, making it invaluable in numerous industries .
Each of these applications leverages the unique properties of ABS, such as its impact resistance, easy processability, chemical resistance, and excellent electrical insulation . It’s a remarkable thermoplastic that has significantly influenced the landscape of material science .
作用機序
Target of Action
Acrylonitrile-Butadiene-Styrene (ABS) is a thermoplastic polymer . Its primary targets are various applications in industries such as automotive, electronics, and construction . ABS is desirable for manufacturers due to its remarkable physical properties, including good insulating properties, weldability, rigidity, impact resistance, abrasion, and strain resistance .
Mode of Action
ABS is a terpolymer made by polymerizing styrene and acrylonitrile in the presence of polybutadiene . The proportions can vary from 15% to 35% acrylonitrile, 5% to 30% butadiene, and 40% to 60% styrene . The result is a long chain of polybutadiene crisscrossed with shorter chains of poly(styrene-co-acrylonitrile). The nitrile groups from neighboring chains, being polar, attract each other and bind the chains together, making ABS stronger than pure polystyrene .
Biochemical Pathways
Research has shown that certain microorganisms and enzymes can degrade acrylic polymers, which include abs . More research is needed to fully understand these biodegradation pathways and their downstream effects .
Pharmacokinetics
It’s worth noting that abs exhibits excellent stability under load and favorable mechanical properties such as impact resistance, toughness, and rigidity .
Result of Action
The action of ABS results in a material with a unique combination of properties. The acrylonitrile contributes chemical resistance, fatigue resistance, hardness, and rigidity, while increasing the heat deflection temperature . The styrene gives the plastic a shiny, impervious surface, as well as hardness, rigidity, and improved processing ease . The polybutadiene, a rubbery substance, provides toughness and ductility at low temperatures, at the cost of heat resistance and rigidity .
Action Environment
The action of ABS can be influenced by environmental factors. For instance, the decomposition of 2,2′-azobisisobutyronitrile (AIBN), a common initiator in the polymerization of ABS, can occur at oil-water interfaces at room temperatures . The presence of fumed silica particles can enhance the interfacial initiation and the subsequent polymerization . Furthermore, the properties of ABS can be modified to improve impact resistance, toughness, and heat resistance .
特性
IUPAC Name |
buta-1,3-diene;prop-2-enenitrile;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h2-7H,1H2;3-4H,1-2H2;2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECAHXYUAAWDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC#N.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106758-55-8, 106677-58-1, 721435-10-5, 9003-56-9, 108146-73-2 | |
| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, block, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106758-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylonitrile-butadiene-styrene graft copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106677-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721435-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylonitrile-butadiene-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylonitrile-butadiene-styrene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108146-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White granules/powder with a mild odor of acrylic ester; [Performance Additives MSDS] | |
| Record name | Acrylonitrile-butadiene-styrene copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.02-1.07 | |
| Record name | ABS Resin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Two USA commercial copolymer samples examined were found to contain 30 and 50 mg/kg (ppm) residual, unreacted acrylonitrile monomer. | |
| Record name | ABS Resin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acrylonitrile butadiene styrene | |
CAS RN |
9003-56-9 | |
| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABS Resin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques are used to characterize ABS?
A1: Several spectroscopic techniques are employed to analyze the structure and composition of ABS. These include:
- Infrared (IR) Spectroscopy: Identifies functional groups present in the polymer chains by analyzing characteristic absorption patterns. [, ]
Q2: Can ABS be blended with other polymers? What are the benefits?
A2: ABS is often blended with other polymers like polycarbonate (PC) [, , ], poly(lactic acid) (PLA) [, ], and polyamide-6 (PA6) [] to enhance specific properties. These benefits can include:
- Improved Impact Strength: Blending with ABS can enhance the toughness and impact resistance of brittle polymers. [, , ]
- Enhanced Processability: ABS can improve the melt flow characteristics of some polymers, making them easier to mold or extrude. [, ]
- Modified Thermal Properties: Blends can exhibit tailored glass transition temperatures, affecting their flexibility and heat resistance. [, ]
Q3: How does the presence of additives influence the properties of ABS?
A3: Additives play a crucial role in modifying the properties of ABS for specific applications. For example:
- Flame Retardants: Enhance fire resistance, crucial for applications in electronics and construction. [, , , ]
- Impact Modifiers: Improve toughness and impact strength, important for products subjected to mechanical stress. [, ]
- Antioxidants: Protect the polymer from degradation due to oxidation, extending its lifespan. [, ]
- UV Stabilizers: Prevent degradation and discoloration caused by UV radiation, important for outdoor applications. []
Q4: Are there any challenges in recycling ABS?
A4: While ABS is recyclable [, , ], challenges exist:
- Identification and Separation: Imprecise identification symbols and the presence of various additives can complicate the sorting and recycling process. []
- Downcycling: Recycled ABS often exhibits slightly lower mechanical properties compared to virgin material. [, ]
Q5: What are some common applications of ABS?
A5: ABS finds widespread use in various industries due to its desirable properties:
- Automotive Industry: Interior parts, exterior components, dashboards, and bumpers. [, ]
- Electronics and Appliances: Housings for computers, monitors, keyboards, and other electronic devices. [, , ]
Q6: How is ABS being utilized in advanced applications like electromagnetic interference (EMI) shielding?
A6: Research explores incorporating conductive fillers like carbon nanotubes (CNTs) [, ] and copper particles [] into ABS to create composites with enhanced electrical conductivity. These composites show promise for EMI shielding applications in electronics, aerospace, and other fields requiring protection from electromagnetic radiation.
Q7: What is the environmental impact of ABS production and disposal?
A7: ABS production involves the use of fossil fuels and generates waste streams. Improper disposal can lead to environmental pollution. Research focuses on:
- Developing sustainable production methods: Utilizing renewable resources and minimizing waste generation. []
- Improving recyclability: Enhancing sorting techniques and developing closed-loop recycling processes. []
- Exploring biodegradable alternatives: Investigating the use of bio-based polymers with similar properties to ABS. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
![3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1211310.png)





![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)


